2-(2,4-difluorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
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Overview
Description
2-(2,4-DIFLUOROPHENOXY)-N-[4-(4-MORPHOLINYLSULFONYL)PHENYL]ACETAMIDE is a synthetic organic compound characterized by the presence of difluorophenoxy and morpholinylsulfonyl groups
Preparation Methods
The synthesis of 2-(2,4-DIFLUOROPHENOXY)-N-[4-(4-MORPHOLINYLSULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, including nucleophilic substitution and catalytic reduction. One common synthetic route starts with the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2,4-DIFLUOROPHENOXY)-N-[4-(4-MORPHOLINYLSULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include hydrazine, Pd/C, and potassium carbonate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4-DIFLUOROPHENOXY)-N-[4-(4-MORPHOLINYLSULFONYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-DIFLUOROPHENOXY)-N-[4-(4-MORPHOLINYLSULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The difluorophenoxy and morpholinylsulfonyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(2,4-DIFLUOROPHENOXY)-N-[4-(4-MORPHOLINYLSULFONYL)PHENYL]ACETAMIDE include:
2-(2,4-Difluorophenoxy)-4-methylaniline: This compound shares the difluorophenoxy group but differs in its overall structure and properties.
4-(2,4-Difluorophenoxy)piperidine hydrochloride: Another related compound with a different core structure.
The uniqueness of 2-(2,4-DIFLUOROPHENOXY)-N-[4-(4-MORPHOLINYLSULFONYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18F2N2O5S |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-(2,4-difluorophenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C18H18F2N2O5S/c19-13-1-6-17(16(20)11-13)27-12-18(23)21-14-2-4-15(5-3-14)28(24,25)22-7-9-26-10-8-22/h1-6,11H,7-10,12H2,(H,21,23) |
InChI Key |
NZUDMUJOGUPRSR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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